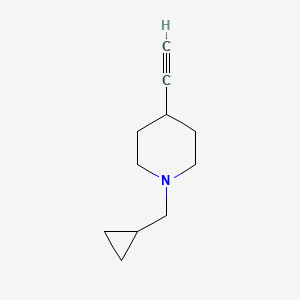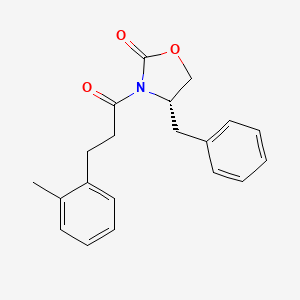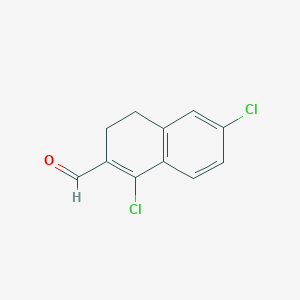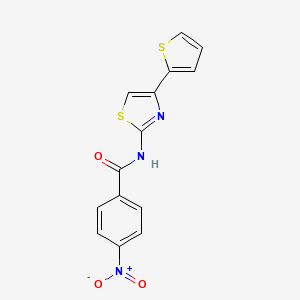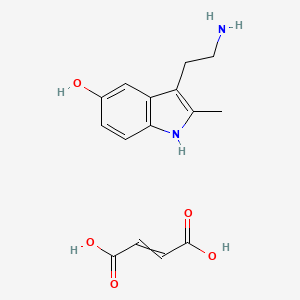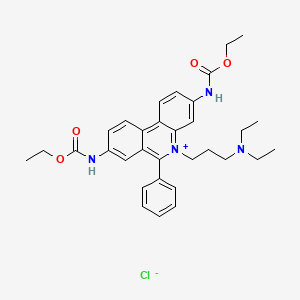
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is a synthetic organic compound. It belongs to the class of phenanthridinium derivatives, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride typically involves multi-step organic reactions. The starting materials are often aromatic compounds that undergo nitration, reduction, and subsequent functional group modifications. Key steps may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of alkyl groups to the amino groups.
Cyclization: Formation of the phenanthridinium core structure.
Quaternization: Introduction of the chloride ion to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: For efficient mixing and reaction control.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or other oxidized forms.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride has several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: A parent compound with similar structural features.
Ethidium Bromide: A well-known phenanthridinium derivative used as a nucleic acid stain.
Propidium Iodide: Another phenanthridinium derivative used in cell viability assays.
Uniqueness
3,8-Bis-ethoxycarbonylamino-5-(3-diethylamino-propyl)-6-phenyl-phenanthridinium Chloride is unique due to its specific functional groups and structural modifications, which may confer distinct biological activities and chemical properties compared to other phenanthridinium derivatives.
Propiedades
Fórmula molecular |
C32H39ClN4O4 |
|---|---|
Peso molecular |
579.1 g/mol |
Nombre IUPAC |
ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride |
InChI |
InChI=1S/C32H38N4O4.ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);1H |
Clave InChI |
AAXMZXKCDUCQAW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


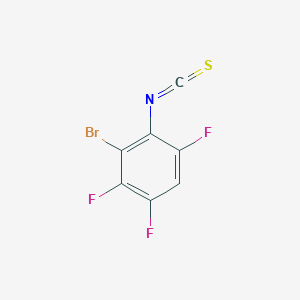
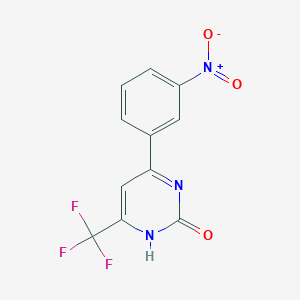
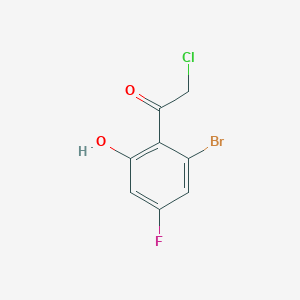
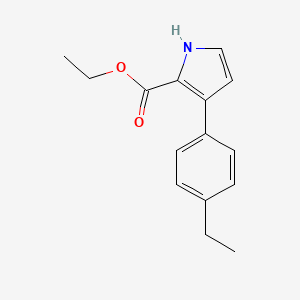
![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
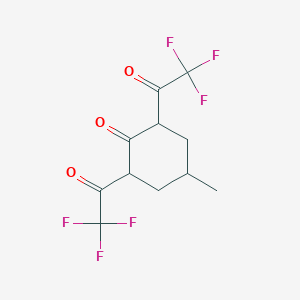
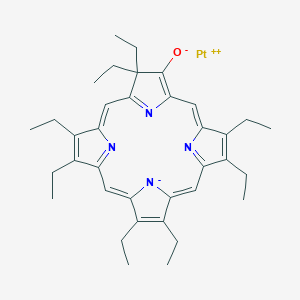
![17 beta-Hydroxy-5 alpha-androstano[3,2-c]pyrazole](/img/structure/B13720146.png)
![Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720157.png)
